![molecular formula C11H14N2 B054497 1-Isopropyl-7-methylpyrrolo[1,2-a]pyrazine CAS No. 118356-01-7](/img/structure/B54497.png)
1-Isopropyl-7-methylpyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl-2-methyl-7-azaindolizine is a heterocyclic compound that belongs to the class of azaindolizines. These compounds are characterized by a fused ring system containing both nitrogen and carbon atoms. The unique structure of 8-Isopropyl-2-methyl-7-azaindolizine makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 8-Isopropyl-2-methyl-7-azaindolizine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-nitropyridine with isopropylamine followed by cyclization can yield 8-Isopropyl-2-methyl-7-azaindolizine. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
8-Isopropyl-2-methyl-7-azaindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azaindolizine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Isopropyl-2-methyl-7-azaindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 8-Isopropyl-2-methyl-7-azaindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
8-Isopropyl-2-methyl-7-azaindolizine can be compared with other similar compounds, such as:
Indolizine: A simpler structure with similar aromatic properties.
Azaindole: Contains a nitrogen atom in the indole ring, similar to azaindolizine.
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
The uniqueness of 8-Isopropyl-2-methyl-7-azaindolizine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
118356-01-7 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7-methyl-1-propan-2-ylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-8(2)11-10-6-9(3)7-13(10)5-4-12-11/h4-8H,1-3H3 |
InChI Key |
OVCYTSKVQSGSOB-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Canonical SMILES |
CC1=CN2C=CN=C(C2=C1)C(C)C |
Synonyms |
Pyrrolo[1,2-a]pyrazine, 7-methyl-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
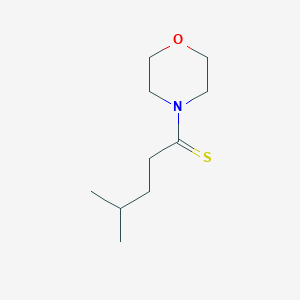
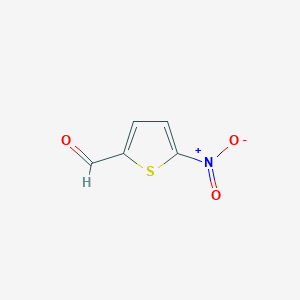
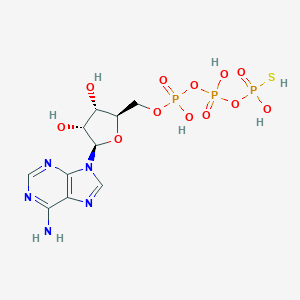

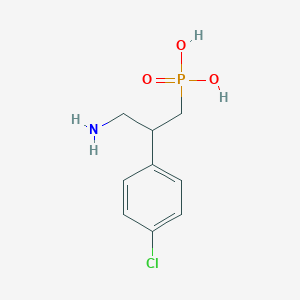
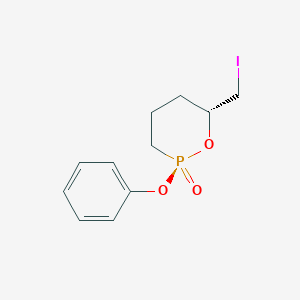
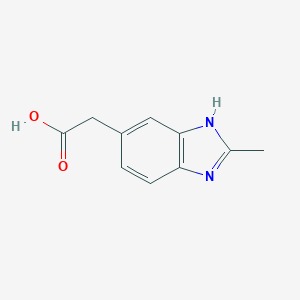
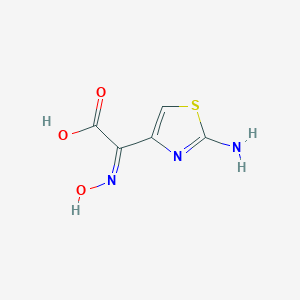

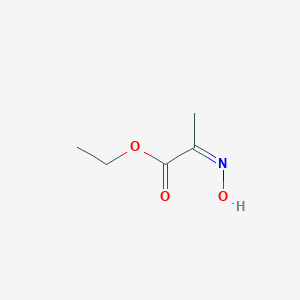
![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
